molecular formula C18H16Cl2N4O4 B11548178 (3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11548178
M. Wt: 423.2 g/mol
InChI Key: RNEFLHIQWWPQSX-SSDVNMTOSA-N
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Description

(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenyl and nitrophenyl intermediates. These intermediates are then subjected to formylation and amination reactions under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, nitroso compounds, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated phenyl derivatives and nitrophenyl compounds, such as dichloroaniline and steviol glycosides . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE apart is its combination of chlorinated phenyl and nitrophenyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H16Cl2N4O4

Molecular Weight

423.2 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(5-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C18H16Cl2N4O4/c1-10-3-5-13(19)9-15(10)21-17(25)7-11(2)22-23-18(26)12-4-6-16(24(27)28)14(20)8-12/h3-6,8-9H,7H2,1-2H3,(H,21,25)(H,23,26)/b22-11+

InChI Key

RNEFLHIQWWPQSX-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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